1,3,4-Oxadiazole-2(3H)-thione, 3-(((3,5-dimethylphenyl)amino)methyl)-5-(4-pyridinyl)- 1,3,4-Oxadiazole-2(3H)-thione, 3-(((3,5-dimethylphenyl)amino)methyl)-5-(4-pyridinyl)-
Brand Name: Vulcanchem
CAS No.: 84249-79-6
VCID: VC20303053
InChI: InChI=1S/C16H16N4OS/c1-11-7-12(2)9-14(8-11)18-10-20-16(22)21-15(19-20)13-3-5-17-6-4-13/h3-9,18H,10H2,1-2H3
SMILES:
Molecular Formula: C16H16N4OS
Molecular Weight: 312.4 g/mol

1,3,4-Oxadiazole-2(3H)-thione, 3-(((3,5-dimethylphenyl)amino)methyl)-5-(4-pyridinyl)-

CAS No.: 84249-79-6

Cat. No.: VC20303053

Molecular Formula: C16H16N4OS

Molecular Weight: 312.4 g/mol

* For research use only. Not for human or veterinary use.

1,3,4-Oxadiazole-2(3H)-thione, 3-(((3,5-dimethylphenyl)amino)methyl)-5-(4-pyridinyl)- - 84249-79-6

Specification

CAS No. 84249-79-6
Molecular Formula C16H16N4OS
Molecular Weight 312.4 g/mol
IUPAC Name 3-[(3,5-dimethylanilino)methyl]-5-pyridin-4-yl-1,3,4-oxadiazole-2-thione
Standard InChI InChI=1S/C16H16N4OS/c1-11-7-12(2)9-14(8-11)18-10-20-16(22)21-15(19-20)13-3-5-17-6-4-13/h3-9,18H,10H2,1-2H3
Standard InChI Key KJGSZBKTBZHZCO-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC(=C1)NCN2C(=S)OC(=N2)C3=CC=NC=C3)C

Introduction

Chemical Structure and Physicochemical Properties

The compound features a 1,3,4-oxadiazole-2(3H)-thione core substituted with a 3,5-dimethylphenylamino methyl group at position 3 and a 4-pyridinyl moiety at position 5. Key physicochemical properties include:

  • Molecular Formula: C₁₆H₁₆N₄OS

  • Molecular Weight: 312.4 g/mol

  • SMILES: CC1=CC(=CC(=C1)N)CNC2=NOC(=S)N2C3=CC=NC=C3

  • InChIKey: AEQSHNQFYHOPQA-UHFFFAOYSA-N

The presence of electron-donating methyl groups on the phenyl ring and the pyridinyl substituent enhances its solubility and bioavailability, critical for interaction with biological targets .

Synthesis Methods

Core Synthesis Strategies

The synthesis of 1,3,4-oxadiazole derivatives typically involves cyclization reactions. For this compound, two primary routes are documented:

  • Acid Hydrazide Cyclization:

    • Reacting 3,5-dimethylphenylamino methyl carboxylic acid hydrazide with carbon disulfide (CS₂) in an alkaline medium, followed by acidification to form the thione ring .

    • Yield optimization is achieved using dehydrating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) .

  • Side-Chain Functionalization:

    • Introducing the 4-pyridinyl group via nucleophilic substitution or Suzuki-Miyaura coupling, ensuring regioselectivity at position 5 of the oxadiazole ring .

Key Reaction Conditions

  • Temperature: 80–100°C for cyclization steps .

  • Catalysts: Piperidine or triethylamine for imine formation .

  • Solvents: Ethanol or acetonitrile for intermediate purification .

Biological Activities

Antimicrobial Activity

The compound demonstrates broad-spectrum activity against bacterial and fungal strains:

OrganismMIC (µg/mL)Reference
Staphylococcus aureus12.5
Escherichia coli25.0
Candida albicans6.25

Mechanistically, the thione sulfur disrupts microbial cell membranes, while the pyridinyl group inhibits nucleic acid synthesis .

Cell LineIC₅₀ (µM)Target Enzyme InhibitedReference
MCF-7 (Breast)1.18Thymidylate synthase
HEPG2 (Liver)2.3Telomerase
SGC-7901 (Gastric)2.56Topoisomerase II

The 3,5-dimethylphenyl group enhances lipophilicity, facilitating penetration into tumor microenvironments .

Mechanistic Insights from Molecular Docking

Enzyme Inhibition

Docking studies highlight strong binding affinity for:

  • COX-2 (ΔG = -9.8 kcal/mol): The pyridinyl group forms hydrogen bonds with Arg120 and Tyr355 .

  • HDAC (ΔG = -8.5 kcal/mol): The thione sulfur coordinates with Zn²⁺ in the active site .

Structure-Activity Relationships (SAR)

  • Electron-Donating Groups: Methyl substituents on the phenyl ring increase enzymatic inhibition by 30% compared to unsubstituted analogs .

  • Pyridinyl Position: Para-substitution optimizes steric compatibility with hydrophobic enzyme pockets .

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